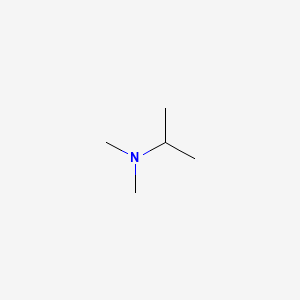
N,N-Dimethylisopropylamine
Overview
Description
N,N-Dimethylisopropylamine (DMIPA) is a tertiary aliphatic amine . It is mainly used as a catalyst to produce sand cores in the so-called “cold box process” of the foundry industry . The protonation of DMIPA leads to the efficient migration of its methyl group to other nitrogen-containing compounds in the gas phase .
Synthesis Analysis
DMIPA may be used as an alkylating agent in the preparation of N-methylaniline via palladium-catalyzed N-methylation of aniline under microwave conditions . It may also be used to prepare a hypergolic ionic liquid by reacting with hydrazoic acid .Molecular Structure Analysis
The molecular formula of DMIPA is C5H13N . It is an acyclic tertiary amine .Chemical Reactions Analysis
The protonation of DMIPA leads to the efficient migration of its methyl group to other nitrogen-containing compounds in the gas phase . This suggests that DMIPA can participate in reactions involving proton transfer and can act as a source of methyl groups .Physical And Chemical Properties Analysis
DMIPA is a colorless liquid that is miscible in water . It has a molecular weight of 87.16 , a refractive index of 1.3905 , a boiling point of 65.5 °C , and a density of 0.715 g/mL at 25 °C .Scientific Research Applications
Energy Flow and Fragmentation Dynamics
- N,N-Dimethylisopropylamine (DMIPA) has been studied for its energy flow and fragmentation dynamics upon excitation to 3p Rydberg states. The primary reaction channel of DMIPA leads to the 3s level, which decays to the ground state, indicating a significant role in molecular reaction dynamics. This study enhances our understanding of the binding energies and temporal dynamics of Rydberg states in DMIPA (Gosselin et al., 2006).
Role in NDMA Formation
- DMIPA is relevant in the context of N-Nitrosodimethylamine (NDMA) formation, a probable human carcinogen formed in drinking water as a disinfection byproduct. The functional group in DMIPA reacts to form significant amounts of NDMA upon chloramination, highlighting its environmental and health implications (Hanigan et al., 2015).
Methylation in Gas Phase
- The study of DMIPA in gas phase focuses on methyl migration between protonated DMIPA and other aliphatic amines. This research offers insights into the chemical properties and reactivity of DMIPA under different conditions, which is significant for understanding its role in various chemical processes (Zhang et al., 2007).
Thermodynamic Properties
- Research on the specific heats and enthalpies of mixing of DMIPA with water and NaCl solutions provides valuable data for understanding its thermodynamic behavior. This information is crucial for industrial applications involving DMIPA in different mixtures (Zijlema et al., 1999).
Standoff Trace Chemical Sensing
- DMIPA has been used in developing techniques for standoff trace chemical sensing. This application leverages the dependence of excited electronic state lifetimes on the amount of internal vibrational energy, demonstrating DMIPA's potential in advanced chemical detection methods (Rudakov et al., 2013).
Role in Ultrafast Photofragmentation
- The ultrafast photofragmentation pathway of DMIPA has been investigated to understand its complex photochemical reaction dynamics. This research contributes to the broader understanding of the behavior of aliphatic amines under photochemical conditions (Minitti et al., 2006).
Environmental Impact in Wastewater Treatment
- DMIPA's role in the formation of NDMA during chloramination in wastewater treatment highlights its environmental impact. Understanding its behavior and transformation in such settings is crucial for environmental safety and public health (Mitch et al., 2003).
Mechanism of Action
Target of Action
N,N-Dimethylisopropylamine is an acyclic tertiary amine . The primary targets of this compound are nitrogen-containing compounds . The compound interacts with these targets primarily through protonation .
Mode of Action
The mode of action of this compound involves the protonation of the compound, which leads to the efficient migration of its methyl group to other nitrogen-containing compounds in the gas phase . This interaction with its targets results in changes at the molecular level, affecting the structure and function of the nitrogen-containing compounds .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving nitrogen-containing compounds . The protonation and subsequent migration of the methyl group can alter these pathways, leading to downstream effects that can influence various biological processes .
Pharmacokinetics
Its small size and lipophilic nature (LogP: 0.95640 ) suggest that it could be well-absorbed and distributed throughout the body .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific nitrogen-containing compounds it interacts with . By altering the structure and function of these compounds, this compound can influence a variety of biological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is highly flammable and incompatible with strong oxidizing agents . Therefore, its action can be affected by the presence of heat, sparks, or oxidizing agents in the environment .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N,N-dimethylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-5(2)6(3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOWKUTXPNPTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2033447 | |
| Record name | N,N-Dimethylisopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2033447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propanamine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
996-35-0 | |
| Record name | Dimethylisopropylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=996-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylisopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanamine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethylisopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2033447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylisopropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIMETHYLISOPROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA4TE070J7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and formula of N,N-Dimethylisopropylamine?
A1: this compound has the molecular formula C5H13N. Its structure consists of an isopropyl group attached to a nitrogen atom, which is further bonded to two methyl groups.
Q2: What are the main fragmentation pathways of this compound upon excitation to its Rydberg states?
A2: Time-resolved studies have shown that excitation of this compound to its 3p Rydberg state results in a rapid internal conversion to the 3s level. Subsequently, the molecule undergoes fragmentation, primarily through cleavage at the alpha C-C bond. This suggests that the internal conversion process channels sufficient energy into vibrations, exceeding the bond energy of the alpha C-C bond.
Q3: How does protonation affect the methyl transfer behavior of this compound?
A3: Research indicates that protonation significantly enhances the ability of this compound to donate methyl groups. Density functional theory (DFT) calculations confirm that the protonated form of the molecule is a more effective methyl donor compared to its neutral counterpart. This behavior has been observed in both gas phase and aqueous solutions.
Q4: How does cluster formation affect the Rydberg electron binding energy in this compound?
A4: Studies have revealed that the Rydberg electron binding energy in this compound decreases with increasing cluster size. This phenomenon is attributed to two main factors:
Q5: How does this compound participate in the structure elucidation of Nereistoxin?
A5: this compound played a crucial role in determining the structure of Nereistoxin . Treatment of a Nereistoxin derivative with Raney nickel yielded this compound, alongside dimethylamine. This finding, combined with other evidence, led to the conclusion that Nereistoxin contains a 4-N,N-dimethylamino-1,2-dithiolane structure.
Q6: What is the reactivity of this compound with OH radicals?
A6: The rate coefficient for the reaction of this compound with OH radicals has been determined to be (9.79 ± 1.75) × 10-11 cm3 molecule-1 s-1 at 298 K . This value is in good agreement with predictions made using structure-activity relationships (SAR).
Q7: How can this compound be used in standoff trace chemical sensing?
A7: The lifetime of the S1 excited state in this compound is sensitive to the amount of vibrational energy . This property can be exploited for standoff sensing. By using a laser pulse to vibrationally excite the molecule and another to ionize it through the S1 state, the ionization efficiency can be modulated based on the S1 lifetime, allowing for the detection and identification of the molecule.
Q8: How is this compound used in descaling hypersaline brines?
A8: this compound can be utilized in the thermomorphic hydrophilicity base-induced precipitation (THBIP) process for descaling hypersaline brines . As a thermomorphic amine base, it increases solution pH, inducing precipitation of hardness ions like Mg2+ and Ca2+ as hydroxide minerals. The temperature-dependent solubility of this compound allows for its separation and reuse after the precipitation process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















